2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1,3-dimethylpyrazol-4-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-7-8(5-9-3-4-12)6-11(2)10-7/h6,9,12H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDGROWLUSLKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNCCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)ethanol typically involves the reaction of 1,3-dimethyl-4-formylpyrazole with ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical differences between the target compound and its analogues:
Key Comparative Insights
Electronic and Steric Effects
- Ethanolamine vs. Thioether: The ethanolamine group in the target compound enables hydrogen bonding (donor/acceptor), enhancing solubility in aqueous media compared to the thioether analogue, which prioritizes hydrophobic interactions .
- Fluorination : The difluorophenyl derivative (CAS: -) exhibits higher electronegativity, improving metabolic stability and resistance to oxidative degradation, making it suitable for long-acting formulations .
Lipophilicity and Bioavailability
- The 1-ethyl-3,5-dimethylpyrazole analogue (CAS: 1172239-19-8) has a higher molecular weight (197.28 vs. 169.23) and increased lipophilicity, favoring blood-brain barrier penetration but reducing water solubility .
- The trifluoromethyl and sulfonyl groups in the methanone derivative (CAS: 365400-11-9) significantly enhance pesticidal activity by disrupting enzyme function in target organisms .
Biological Activity
2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a dimethyl group and an amino ethanol moiety. The synthesis typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with amino ethanol under controlled conditions.
Synthesis Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde + Amino ethanol | Solvent (e.g., ethanol), Catalyst (e.g., acetic acid) | This compound |
Anticancer Properties
Recent studies have indicated that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, this compound has demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. In vitro tests showed effectiveness against several bacterial strains.
Antimicrobial Activity Results
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.22 | 0.25 |
These results indicate that the compound possesses strong bactericidal activity, making it a candidate for further development as an antimicrobial agent.
Antioxidant Properties
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing various diseases.
Mechanisms of Antioxidant Action
- Radical Scavenging : The phenolic structure allows effective radical scavenging.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Q & A
Q. What are the established synthetic routes for 2-(((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)amino)ethanol, and how can purity be ensured?
The compound is typically synthesized via multi-step reactions starting from pyrazole precursors. For example, a common approach involves nucleophilic substitution between 1,3-dimethyl-1H-pyrazol-4-ylmethylamine and ethanol derivatives under reflux in polar solvents like ethanol or methanol. Microwave-assisted synthesis (e.g., 80–100°C, 30–60 minutes) can enhance reaction efficiency and yield . Purification methods include column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm the absence of unreacted intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H NMR in DMSO-d₆ confirms the presence of the ethanolamine chain (δ 3.5–3.7 ppm for -CH₂OH) and pyrazole protons (δ 7.2–7.5 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines hydrogen-bonding networks and molecular geometry. For example, the pyrazole ring’s planarity and ethanolamine torsion angles can be resolved using high-resolution data (R-factor < 5%) .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) verifies the molecular ion [M+H]⁺ at m/z 197.13 (calculated for C₉H₁₇N₃O) .
Q. What are the primary biological or material science applications of this compound?
- Medicinal Chemistry : Acts as a kinase inhibitor scaffold; its ethanolamine side chain enhances solubility for in vitro assays targeting inflammatory pathways (e.g., COX-2 inhibition) .
- Materials Science : The pyrazole-ethanolamine motif facilitates coordination with transition metals (e.g., Cu²⁺), enabling applications in catalysis or luminescent materials .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in derivatives?
- Solvent Optimization : Replacing ethanol with DMF increases electrophilicity of intermediates, reducing side-product formation (e.g., dimerization) .
- Catalyst Screening : Triethylamine (10 mol%) improves nucleophilic substitution kinetics by deprotonating the ethanolamine moiety .
- Temperature Control : Lowering reaction temperatures (0–5°C) minimizes thermal degradation of the pyrazole ring .
Q. What computational methods are suitable for predicting binding affinities or supramolecular assembly?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., ATP-binding pockets in kinases). The ethanolamine group’s hydrogen-bonding capacity is critical for scoring .
- DFT Calculations : Gaussian 09 at the B3LYP/6-31G* level predicts electronic properties (e.g., HOMO-LUMO gaps) relevant to redox-active materials .
- Crystal Packing Analysis : Mercury CSD software visualizes hydrogen-bonding patterns (e.g., O-H···N interactions between ethanolamine and pyrazole groups) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Dose-Response Validation : Replicate assays using standardized protocols (e.g., IC₅₀ measurements in triplicate) to rule out batch variability .
- Target Profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify off-target effects that may explain divergent results .
- Metabolite Analysis : LC-MS/MS detects active metabolites (e.g., oxidation products) that could contribute to observed discrepancies .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
